5-(o-Tolyl)picolinic acid

説明

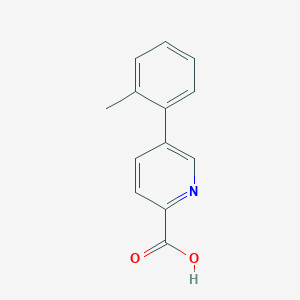

5-(o-Tolyl)picolinic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an o-tolyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)picolinic acid typically involves the reaction of picolinic acid with o-tolyl derivatives under specific conditions. One common method involves the use of a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. This reaction is facilitated by a novel nanoporous heterogeneous catalyst, such as UiO-66 (Zr)-N(CH₂PO₃H₂)₂ .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

化学反応の分析

Types of Reactions: 5-(o-Tolyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: 5-(o-Tolyl)picolinic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .

Biology: In biological research, derivatives of picolinic acid, including this compound, are studied for their potential antiviral and antimicrobial properties. They have shown activity against enveloped viruses by inhibiting viral entry and fusion .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an immunomodulator and its ability to bind to zinc finger proteins, which are involved in viral replication and cellular functions .

Industry: In the industrial sector, this compound and its derivatives are explored for their use as herbicides. They exhibit herbicidal activity by inhibiting the growth of certain plant species .

作用機序

The mechanism of action of 5-(o-Tolyl)picolinic acid involves its interaction with specific molecular targets. As an antiviral agent, it inhibits the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and interfering with endocytic vesicle trafficking . Additionally, it binds to zinc finger proteins, altering their structure and function, which can disrupt viral replication and cellular homeostasis .

類似化合物との比較

Picolinic acid: A parent compound with similar coordination chemistry properties.

Nicotinic acid: An isomer with the carboxyl group at the 3-position.

Isonicotinic acid: An isomer with the carboxyl group at the 4-position.

Uniqueness: 5-(o-Tolyl)picolinic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form specific metal complexes and increases its potential as an antiviral and herbicidal agent compared to its parent compound and other isomers .

生物活性

5-(o-Tolyl)picolinic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, experimental findings, and implications for future research.

Chemical Structure and Properties

This compound is characterized by a picolinic acid backbone with an o-tolyl group at the 5-position. Its chemical formula is CHNO, indicating the presence of a pyridine ring and a carboxylic acid functional group. This unique structure may influence its biological interactions and activities compared to other picolinic acid derivatives.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have indicated that picolinic acid derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

- Antiparasitic Effects : In vitro assays have shown that this compound displays activity against Leishmania donovani, the causative agent of leishmaniasis. The compound was evaluated using THP-1 macrophage infection assays, revealing promising antiparasitic properties with calculated IC values indicating effective inhibition of parasite growth .

- Neuroprotective Effects : Picolinic acid derivatives are known for their neuroprotective roles, potentially contributing to cognitive health and offering therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

- Binding to Biological Targets : The compound has been shown to interact with various biomolecules, which may modulate signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes related to tumor metabolism, thereby reducing cancer cell viability .

Experimental Data

A summary of key findings from recent studies on this compound is presented in the following table:

Case Studies

- Antitumor Efficacy : A study investigating various picolinic acid derivatives found that this compound significantly inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Leishmaniasis Treatment : In a focused study on antiparasitic activity, researchers utilized differentiated THP-1 macrophages to assess the efficacy of this compound against L. donovani. The results highlighted its potential as a therapeutic agent in treating leishmaniasis, with minimal cytotoxicity towards host cells .

特性

IUPAC Name |

5-(2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNCQGKPHBZRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679297 | |

| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225689-48-4 | |

| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。